N-(4-fluorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidine core fused with a sulfanyl acetamide group and a 4-fluorophenyl substituent. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting nucleotide-binding domains or allosteric sites.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c22-15-4-6-16(7-5-15)23-19(27)14-30-20-17-2-1-3-18(17)26(21(28)24-20)9-8-25-10-12-29-13-11-25/h4-7H,1-3,8-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDQEKHXRHVSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)F)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations
Thieno-pyrimidine derivatives (e.g., ) incorporate sulfur in the fused ring, enhancing π-π stacking but reducing solubility compared to morpholine-containing analogs .
Substituent Effects: Morpholine: The morpholin-4-yl ethyl group in the target compound improves water solubility and may facilitate hydrogen bonding with targets, unlike simpler chloro or methyl groups in analogs . Fluorophenyl vs.
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods for S-substituted nicotinamides (e.g., coupling with EEDQ, as in ).
- Morpholine-containing analogs (e.g., ) often employ sulfonation or nucleophilic substitution to attach the morpholine group, contrasting with the acetyl chloride-mediated acylation seen in simpler acetamides ().
Pharmacological and Physicochemical Considerations
Table 2: Comparative Pharmacological Profiles
- Morpholine’s Role: The morpholine group in the target compound and enhances solubility and metabolic stability compared to non-morpholine analogs (e.g., ), which may suffer from rapid hepatic clearance.
- Sulfanyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
